The synthesis of STEAP1 involves standard molecular biology techniques such as polymerase chain reaction (PCR) for amplification of the STEAP1 gene followed by cloning into expression vectors for protein production. The recombinant protein can be expressed in suitable systems such as bacterial or mammalian cells. Techniques like Western blotting and immunohistochemistry are employed to confirm protein expression and localization .
The three-dimensional structure of STEAP1 has been elucidated through cryo-electron microscopy, revealing a trimeric arrangement with a heme B prosthetic group embedded within its transmembrane domain. The structure shows that STEAP1 adopts a reductase-like conformation, which is crucial for its potential enzymatic functions despite lacking certain intracellular domains that are characteristic of other members of the STEAP family . The heme redox potential of STEAP1 has been measured at approximately −114 to −118 mV, indicating its capability for electron transfer processes .
While STEAP1 does not catalyze metal ion reduction like its counterparts, it may still participate in cellular iron metabolism through interactions with transferrin and its receptor. This suggests a potential role in iron uptake mechanisms despite its lack of direct reductase activity . The biochemical pathways involving STEAP1 include interactions with reactive oxygen species (ROS) regulation and apoptosis induction in cancer cells .
STEAP1's mechanism of action involves its role as a cell surface antigen that mediates various signaling pathways associated with cancer progression. It has been implicated in promoting cell proliferation and invasion through modulation of pathways involving nuclear factor-erythroid 2-related factor 2 (NRF2) and c-Myc. These interactions lead to increased ROS levels under certain conditions, contributing to intrinsic apoptosis in cancer cells when silenced . Moreover, the expression patterns of STEAP1 suggest it could serve as a therapeutic target due to its limited expression in normal tissues compared to cancerous tissues .
STEAP1 is characterized by its membrane-bound structure with hydrophobic regions that facilitate its integration into lipid bilayers. Its stability is influenced by the presence of heme groups, which are critical for redox reactions. The protein's solubility properties are also essential for its functionality within cellular membranes . The predicted molecular weight ranges from 50 to 55 kilodaltons depending on glycosylation states observed in different cell lines .
The potential applications of Metalloreductase STEAP1 are primarily centered around cancer therapy. Given its overexpression in various malignancies, particularly prostate cancer, it serves as an attractive target for immunotherapy approaches such as chimeric antigen receptor T cell therapy. Research indicates that targeting STEAP1 can enhance antitumor responses while minimizing effects on normal tissues due to its restricted expression profile . Additionally, understanding the role of STEAP1 in metal metabolism may provide insights into therapeutic strategies for managing iron-related disorders alongside cancer treatment .
STEAP1 is defined by a conserved six-transmembrane (6TM) topology with intracellular N- and C-termini. The transmembrane helices (TM1–TM6) form a compact bundle that anchors the protein to the plasma membrane and endosomal compartments. Cryo-EM studies reveal that TM helices 2–5 create a central hydrophilic pore with redox-active residues oriented toward the lumen, facilitating electron shuttling [1] [8]. Three extracellular loops (ECL1–ECL3) are critical for substrate access and antibody recognition:
Table 1: Structural Domains of STEAP1
Domain | Residue Range | Key Structural Features | Functional Role |
---|---|---|---|
TM1 | 18–38 | Hydrophobic α-helix | Membrane anchoring |
ECL1 | 92–108 | β-hairpin with disulfide bond (Cys94-Cys102) | Substrate access |
TM3 | 109–129 | Heme-coordinating His261 | Electron transfer conduit |
ECL2 | 158–174 | GXXXG dimerization motif | Trimer stabilization |
TM5 | 199–219 | Leu230 (FAD interaction site) | Heme reduction |
ECL3 | 242–260 | Acidic residue cluster (Glu249, Asp253) | Metal-ion coordination |
The trimeric quaternary structure positions ECL regions to form a shared substrate-binding pocket, enabling cooperative metal reduction across protomers [8] [10].
A single b-type heme is noncovalently bound within the transmembrane domain, coordinated by His261 (TM3) and His266 (TM4). This heme resides 8 Å below the membrane extracellular surface, positioned to relay electrons from cytosolic donors to extracellular acceptors [4] [8]. Key mechanistic insights include:
Although STEAP1 lacks an NADPH-binding oxidoreductase domain (OxRD), it acquires reductase activity by forming heterotrimers with STEAP2/4. In these complexes:
STEAP1 homotrimers exhibit FAD-dependent metalloreductase activity without NADPH or STEAP2/4 partners. Mechanisms include:
Table 2: Reductase Activities of STEAP1 Complexes
Complex Type | Substrate | Kinetic Parameter | Value | Catalytic Efficiency |
---|---|---|---|---|
Heterotrimer (w/STEAP4) | Fe³⁺-transferrin | kcat | 8.2 min⁻¹ | kcat/KM = 2.1 × 10⁴ M⁻¹s⁻¹ |
Homotrimer | Fe³⁺-NTA | kcat | 4.3 min⁻¹ | kcat/KM = 9.8 × 10³ M⁻¹s⁻¹ |
Homotrimer + FADH⁻ | Heme reduction | Vmax | 12 s⁻¹ | KM = 4.7 μM |
Homotrimer + b5R | Heme reduction | Rate constant | 0.13 s⁻¹ | Biphasic kinetics |
Table 3: STEAP Family Proteins Referenced
Protein | UniProt ID | Molecular Weight | Key Domains | Metal Substrates |
---|---|---|---|---|
STEAP1 | Q9UHE8 | 39.9 kDa | 6TM, heme site | Fe³⁺, Cu²⁺, O₂ |
STEAP2 | Q8NFT2 | 52.1 kDa | 6TM, OxRD, heme site | Fe³⁺, Cu²⁺ |
STEAP3 | Q658P3 | 54.6 kDa | 6TM, OxRD, heme site | Fe³⁺ |
STEAP4 | Q687X5 | 55.2 kDa | 6TM, OxRD, heme site | Fe³⁺, Cu²⁺ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7